3-Ethyl-2-methyl-2-pentene

Description

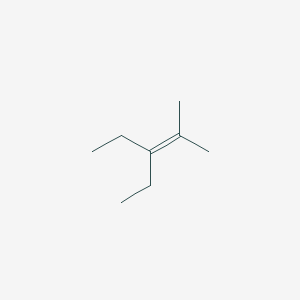

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-2-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUGAXHZSQHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173482 | |

| Record name | 2-Methyl-3-ethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-67-7 | |

| Record name | 3-Ethyl-2-methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-ethyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-ethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis and Purification of 3 Ethyl 2 Methyl 2 Pentene

Synthetic Routes Towards Branched Pentenes (General Principles)

The creation of highly branched alkenes like 3-ethyl-2-methyl-2-pentene can be approached through several synthetic strategies. The choice of method often depends on the desired isomeric purity and the availability of starting materials.

Considerations for Alkene Formation via Wittig Reaction Principles

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. adichemistry.compressbooks.pub This reaction involves the treatment of an aldehyde or a ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and a phosphine (B1218219) oxide. adichemistry.com A key advantage of the Wittig reaction is the specific location of the double bond in the product, which is determined by the structure of the carbonyl compound and the ylide. pressbooks.pub

For the synthesis of a trisubstituted alkene such as this compound, the Wittig reaction offers a viable pathway. The general approach would involve the reaction of a suitably chosen ketone with a phosphorus ylide. However, the synthesis of trisubstituted Z-alkenes from ketones can present challenges, as the reaction often favors the formation of the more thermodynamically stable E-alkene. nih.govnih.govresearchgate.net The yields for di- and trisubstituted alkenes are generally high, but steric hindrance can be a limiting factor. adichemistry.com

The preparation of the necessary phosphorus ylide is typically achieved in two steps: the reaction of a tri-substituted phosphine with an alkyl halide to form a phosphonium (B103445) salt, followed by deprotonation with a strong base to generate the ylide. adichemistry.com

Catalytic Strategies in Alkene Synthesis (e.g., Dimerization Context)

Catalytic dimerization of smaller alkenes presents another important route to branched alkenes. wiley-vch.de Transition metal complexes, particularly those of zirconium and other transition metals, have been shown to be effective catalysts for the dimerization and oligomerization of alkenes. mdpi.com For instance, catalytic systems involving zirconocene (B1252598) dichloride and methylaluminoxane (B55162) (MAO) can be used to dimerize α-olefins. mdpi.com The mechanism often involves the insertion of an alkene into a metal-hydride bond, followed by carbometalation of a second alkene molecule and subsequent β-hydride elimination to release the dimer. mdpi.com

The dimerization of linear pentenes over acidic zeolites has also been studied. nih.gov Quantum chemical studies have suggested that under certain conditions, the dimerization of linear butenes and pentenes at zeolitic Brønsted acid sites can lead to the formation of cyclic alkanes rather than branched alkenes. nih.govresearchgate.net However, other catalytic systems, such as those based on iridium pincer complexes, have been developed for the tandem dehydrogenation of alkanes to alkenes, followed by their dimerization to produce larger, more valuable alkenes. google.com The codimerization of ethylene (B1197577) with n-butenes over a supported sodium or potassium metal catalyst is another method that can produce 3-methyl-2-pentene, though it may result in a mixture of hexene isomers. google.com

Purification and Isolation Techniques for this compound

Obtaining this compound in high purity is crucial for its subsequent use. The presence of isomers or other impurities can significantly affect the outcome of further reactions. Therefore, effective purification methods are essential.

Preparative Gas-Liquid Chromatography (GLC) for High Purity

Preparative Gas-Liquid Chromatography (GLC) is a powerful technique for separating and isolating pure compounds from a mixture. researchgate.net This method is particularly useful for volatile compounds like alkenes. chromatographyonline.com In GLC, the sample is vaporized and carried by an inert gas through a column containing a liquid stationary phase coated on a solid support. libretexts.orgpressbooks.pub Separation is based on the differential partitioning of the components between the gas and liquid phases. libretexts.orgpressbooks.pub

For the purification of this compound, preparative GLC on a column with a non-polar stationary phase, such as squalene (B77637) on Chromosorb P at an appropriate temperature (e.g., 70°C), has been reported as an effective method. guidechem.com The use of larger columns in preparative GC allows for the isolation of sufficient quantities of a purified compound for further characterization and use. masterorganicchemistry.com Recent advancements in column technology, such as low phase ratio capillary columns, have further improved the resolution and inertness for analyzing highly volatile compounds, including alkenes. chromatographyonline.com

Fractionation under Inert Atmosphere

Fractional distillation is a fundamental technique for separating liquid mixtures based on differences in their boiling points. wikipedia.org When the boiling points of the components are close, as is often the case with isomeric alkenes, fractional distillation is employed. wikipedia.org The process involves heating the mixture to vaporize the components, which then rise through a fractionating column. The column provides a large surface area, typically packed with glass beads or rings, allowing for repeated condensation and vaporization cycles. This process enriches the vapor with the more volatile component as it moves up the column. wikipedia.org

For air-sensitive compounds, it is crucial to perform the distillation under an inert atmosphere to prevent unwanted reactions. oup.com This involves using specialized glassware, such as a Perkin triangle, which allows for the collection of fractions without breaking the inert atmosphere of the system. wikipedia.org The process can also be conducted at reduced pressure (vacuum distillation) to lower the boiling points of the compounds, which is particularly useful for high-boiling or thermally sensitive substances. wikipedia.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Ethyl 2 Methyl 2 Pentene

Electrophilic Addition Reactions of the Double Bond

The pi (π) bond of the alkene is a source of electron density, making it susceptible to attack by electrophiles. pdx.edu This fundamental reactivity underpins a range of addition reactions.

Mechanism of Halogenation Reactions

The halogenation of alkenes, such as 3-Ethyl-2-methyl-2-pentene, with reagents like bromine (Br₂) or chlorine (Cl₂), typically proceeds through an electrophilic addition mechanism. The initial step involves the electrophilic attack of the halogen on the electron-rich double bond. This leads to the formation of a cyclic halonium ion intermediate. For instance, in the reaction with bromine, a bromonium ion is formed. lumenlearning.com This three-membered ring intermediate is then subjected to nucleophilic attack by the halide ion (e.g., Br⁻) from the opposite side of the ring. This anti-addition results in the formation of a vicinal dihalide.

The reaction of this compound with a halogen (X₂) would yield 2,3-dihalo-3-ethyl-2-methylpentane. The stereochemistry of the product is dictated by the anti-addition mechanism.

Formation and Fate of Carbocationic Intermediates

In the presence of hydrogen halides (HX), the electrophilic addition to this compound proceeds via a carbocation intermediate. pdx.edumasterorganicchemistry.com The first step involves the protonation of the double bond by the hydrogen of the hydrogen halide, which acts as an electrophile. libretexts.org This step is rate-determining and leads to the formation of a carbocation. msu.edu

Given the structure of this compound, two possible carbocations can be formed upon protonation: a tertiary carbocation at C3 or a tertiary carbocation at C2. According to Markovnikov's rule, the more stable carbocation will be preferentially formed. pressbooks.pub In this case, both potential carbocations are tertiary and thus have similar stability.

Once the carbocation is formed, it is rapidly attacked by the nucleophilic halide ion (X⁻) to yield the final alkyl halide product. libretexts.org

It is important to note that the formation of a carbocation intermediate opens up the possibility of rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation. chemistrysteps.com However, in the case of this compound, since both possible initial carbocations are tertiary, significant rearrangement is less likely under standard conditions. The primary products would be 2-halo-3-ethyl-2-methylpentane and 3-halo-3-ethyl-2-methylpentane.

Oxidative Transformations of this compound

The double bond of this compound is also susceptible to cleavage or modification by various oxidizing agents.

Ozonolysis: Criegee Mechanism and Secondary Product Formation

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. wikipedia.org The reaction of this compound with ozone (O₃) proceeds through the Criegee mechanism. wikipedia.orgorganic-chemistry.orgnih.gov This mechanism involves the initial 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide (molozonide). nih.govmsu.edu This intermediate rapidly rearranges to a carbonyl oxide (also known as the Criegee intermediate) and a carbonyl compound. nih.gov These two fragments then recombine in a different orientation to form a more stable secondary ozonide (1,2,4-trioxolane). nih.gov

The ozonide can then be worked up under either reductive or oxidative conditions.

Reductive work-up (e.g., with zinc and water or dimethyl sulfide) cleaves the ozonide to yield ketones and/or aldehydes. For this compound, ozonolysis followed by reductive work-up would yield two ketone fragments: acetone (B3395972) and 3-pentanone.

Oxidative work-up (e.g., with hydrogen peroxide) will oxidize any initially formed aldehydes to carboxylic acids. Since the ozonolysis of this compound only produces ketones, the products under oxidative work-up would be the same as under reductive work-up: acetone and 3-pentanone.

The formation of these products can be summarized in the following table:

| Oxidative Cleavage Method | Reagents | Products of this compound Oxidation |

| Ozonolysis (Reductive Work-up) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Acetone, 3-Pentanone |

| Ozonolysis (Oxidative Work-up) | 1. O₃; 2. H₂O₂ | Acetone, 3-Pentanone |

Other Oxidative Reagents and Product Characterization

Besides ozone, other oxidizing agents can react with this compound. A common reagent is potassium permanganate (B83412) (KMnO₄). The products of this reaction are highly dependent on the reaction conditions. libretexts.org

Cold, dilute, alkaline KMnO₄: Under these mild conditions, syn-dihydroxylation of the alkene occurs, forming a diol. The reaction of this compound would yield 3-ethyl-2-methylpentane-2,3-diol. ualberta.ca The reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to the diol. ualberta.ca

Hot, acidic or alkaline KMnO₄: Under harsher conditions, the double bond is oxidatively cleaved. chemguide.co.uk Similar to ozonolysis, this cleavage results in the formation of ketones and/or carboxylic acids. For the trisubstituted this compound, oxidative cleavage with hot KMnO₄ would yield acetone and 3-pentanone. libretexts.orgchemguide.co.uk

The products of these oxidation reactions are summarized in the table below:

| Oxidizing Agent | Conditions | Major Product(s) |

| KMnO₄ | Cold, dilute, alkaline | 3-Ethyl-2-methylpentane-2,3-diol |

| KMnO₄ | Hot, acidic/alkaline | Acetone, 3-Pentanone |

Reductive Chemistry of this compound

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. chegg.com This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst. uzh.ch

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. uzh.ch The reaction is typically carried out by dissolving the alkene in a suitable solvent and exposing it to hydrogen gas under pressure in the presence of the catalyst.

The catalytic hydrogenation of this compound results in the formation of the corresponding alkane, 3-ethyl-2-methylpentane. chegg.com The reaction is a syn-addition, where both hydrogen atoms add to the same face of the double bond.

The following table outlines the reductive transformation:

| Reaction | Reagent(s) | Product |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, or Raney Ni) | 3-Ethyl-2-methylpentane |

Catalytic Hydrogenation Pathways

The reactivity of the carbon-carbon double bond in alkenes is characterized by addition reactions that lead to saturated products. uzh.ch For this compound, a tetrasubstituted alkene, the most fundamental of these is catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the double bond, but it is exceptionally slow without the presence of a metal catalyst. uzh.ch The catalyst's role is to break the strong H-H bond and facilitate the addition of hydrogen atoms to the alkene. uzh.ch

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. uzh.chvaia.com The mechanism generally proceeds via the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. This brings the reactants into close proximity, allowing for the stepwise transfer of two hydrogen atoms to the carbons of the double bond, ultimately yielding the corresponding alkane. uzh.ch

As a tetrasubstituted alkene, this compound is considered highly stable compared to less substituted isomers. masterorganicchemistry.comjove.com This stability is attributed to factors including hyperconjugation—an interaction between the C-C π bond and adjacent C-H σ bonds—and the higher ratio of stronger sp²–sp³ bonds to sp³–sp³ bonds. jove.com The stability of an alkene can be quantified by its heat of hydrogenation (ΔH°_hydrog), which is the energy released during the reaction. More stable alkenes release less heat upon hydrogenation. masterorganicchemistry.comjove.com Therefore, tetrasubstituted alkenes like this compound have a lower heat of hydrogenation than tri-, di-, or monosubstituted alkenes. masterorganicchemistry.com

Formation of Saturated Analogues (e.g., 3-Ethyl-2-methylpentane)

The direct product of the catalytic hydrogenation of this compound is its saturated analogue, 3-ethyl-2-methylpentane. vaia.com The reaction effectively saturates the double bond, converting the alkene into an alkane without altering the carbon skeleton.

Reaction: this compound + H₂ --(Catalyst, e.g., Pd/C)--> 3-Ethyl-2-methylpentane

| Alkene | Substitution | Heat of Formation (ΔHf°) (kcal/mol) | Heat of Hydrogenation (ΔH°hydrog) (kcal/mol) |

|---|---|---|---|

| (E)-3-Methyl-2-pentene | Trisubstituted | -15.2 | -25.2 |

| (Z)-3-Methyl-2-pentene | Trisubstituted | -14.8 | -26.2 |

| 2-Ethyl-1-butene (B1580654) | Disubstituted | -13.4 | -27.6 |

| 2-Methyl-2-butene | Trisubstituted | -10.0 | -26.7 (estimated) |

Data derived from reference . The heat of hydrogenation for 2-ethyl-1-butene is calculated as the difference between the heat of formation of the product (-41.0 kcal/mol) and the reactant (-13.4 kcal/mol).

Olefin Metathesis Reactions (General Applicability to Branched Alkenes)

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, mediated by metal catalysts. wikipedia.org The widely accepted mechanism, proposed by Hérisson and Chauvin, involves the [2+2] cycloaddition of an alkene to a metal alkylidene complex, forming a metallacyclobutane intermediate. wikipedia.orgcaltech.edu This intermediate can then rearrange to yield new alkene and alkylidene species. wikipedia.org

However, the application of olefin metathesis to highly substituted alkenes, such as the tetrasubstituted this compound, presents significant challenges. nih.gov The general reactivity trend shows that increasing steric bulk around the double bond hinders the approach and coordination of the alkene to the metal carbene catalyst. nih.gov Consequently, the formation of tetrasubstituted olefins via metathesis is often inefficient. nih.gov

Significant research has focused on developing more active catalysts to overcome this steric hindrance. Early studies showed that highly reactive molybdenum catalysts could facilitate the ring-closing metathesis (RCM) of sterically encumbered substrates to form tetrasubstituted alkenes. nih.gov Subsequently, ruthenium-based catalysts, such as the Grubbs catalysts, became popular due to their superior stability and functional group tolerance. caltech.edunih.gov The development of second-generation Grubbs catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, dramatically improved reactivity, enabling some metathesis reactions involving tetrasubstituted double bonds that were not possible with earlier catalysts. caltech.edunih.gov Despite these advances, achieving high efficiency and selectivity in the metathesis of sterically demanding, acyclic tetrasubstituted alkenes remains a formidable challenge in synthetic chemistry. nih.gov

Exploration of Other Reaction Classes (e.g., Alkylation, Radical Reactions)

Beyond hydrogenation and metathesis, the reactivity profile of this compound includes other important reaction classes.

Radical Reactions: The double bond of this compound is susceptible to attack by radical species. Research has shown that the addition of hydrogen atoms (H•) to this compound at 300 K produces chemically activated 3-ethyl-2-methyl-2-pentyl radicals. lookchem.com These excited radicals can subsequently decompose, for example, by cleaving a carbon-carbon bond to form 2-methyl-2-pentene (B165383) and an ethyl radical. lookchem.com

The reaction of alkenes with nitrate (B79036) radicals (NO₃) is also an important process, particularly in atmospheric chemistry. Studies on similar branched alkenes provide insight into the reactivity of this compound. For example, the rate coefficients for the reaction of NO₃ with related alkenes have been determined, highlighting that this is a major degradation pathway for such compounds in the atmosphere. researchgate.net

| Alkene | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| (Z)-3-Methylpent-2-ene | NO₃ Radical | (9.3 ± 3.2) × 10⁻¹² researchgate.net |

| 2-Methylpent-2-ene | NO₃ Radical | (9.3 ± 1.1) × 10⁻¹² researchgate.net |

| 2,3-Dimethyl-2-butene (B165504) | NO₃ Radical | (5.49 ± 0.42) × 10⁻¹¹ researchgate.net |

Data from reference researchgate.net.

Alkylation Reactions: Alkylation reactions, which involve the addition of an alkyl group, are another fundamental transformation for alkenes. rsc.org While specific studies on the alkylation of this compound are limited, the general reactivity of alkenes suggests its potential participation in such reactions, typically under acidic catalysis. For instance, the reverse reaction, where alkenes are formed from larger molecules, is well-documented. google.com Furthermore, related reactions such as the Koch-Haaf reaction (carboxylation), where alkenes like 3-methyl-2-pentene react with carbon monoxide in the presence of a strong acid, demonstrate the susceptibility of the double bond to electrophilic attack leading to C-C bond formation. google.com

Advanced Spectroscopic and Chromatographic Characterization of 3 Ethyl 2 Methyl 2 Pentene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise atomic arrangement of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both the carbon framework and the proton environments of 3-Ethyl-2-methyl-2-pentene can be mapped out.

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Interpretation

The ¹³C NMR spectrum of this compound provides direct evidence for the number of unique carbon environments within the molecule. The structure, 3-ethyl-2-methylpent-2-ene, possesses eight carbon atoms, all of which are chemically non-equivalent due to the lack of symmetry around the tetrasubstituted double bond. This results in eight distinct signals in the ¹³C NMR spectrum.

The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info The specific location of each signal is influenced by the local electronic environment, with sp²-hybridized carbons of the alkene group appearing significantly downfield compared to the sp³-hybridized carbons of the alkyl groups. libretexts.orgopenstax.org Data for the compound has been reported in scientific literature, often obtained in a deuterated chloroform (B151607) (CDCl₃) solvent. nih.govspectrabase.com

Interactive Table 1: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |

| C2 | sp² Carbon (C=C) | 125-140 |

| C3 | sp² Carbon (C=C) | 125-140 |

| C4 | -CH₂- (in pentene chain) | 25-35 |

| Ethyl -CH₂- | -CH₂- (in ethyl group) | 20-30 |

| C1 | -CH₃ (on C2) | 15-25 |

| Methyl on C2 | -CH₃ (substituent) | 15-25 |

| C5 | -CH₃ (in pentene chain) | 10-20 |

| Ethyl -CH₃ | -CH₃ (in ethyl group) | 10-20 |

Note: The specific assignments of the closely spaced signals within the predicted ranges require advanced 2D NMR techniques for unambiguous confirmation.

Proton (¹H) NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy complements the ¹³C data by providing detailed information about the hydrogen atoms in the molecule. The spectrum is analyzed based on chemical shift, integration (the relative number of protons generating a signal), and signal multiplicity (splitting pattern), which reveals the number of adjacent protons. The structure of this compound contains six distinct sets of protons.

Interactive Table 2: ¹H NMR Data Interpretation for this compound

| Proton Environment | Integration | Predicted Multiplicity | Splitting Caused By |

| Methyl protons on C2 | 3H | Singlet | No adjacent protons |

| Methyl protons at C1 | 3H | Singlet | No adjacent protons |

| Methylene (B1212753) protons at C4 | 2H | Quartet (q) | 3 protons on C5 |

| Methylene protons of ethyl group | 2H | Quartet (q) | 3 protons on ethyl's CH₃ |

| Methyl protons at C5 | 3H | Triplet (t) | 2 protons on C4 |

| Methyl protons of ethyl group | 3H | Triplet (t) | 2 protons on ethyl's CH₂ |

Note: The two methyl groups attached to the C2 carbon are non-equivalent and are expected to produce two separate singlet signals. Similarly, the ethyl group on the pentene backbone (C4-C5) and the ethyl substituent on C3 are chemically distinct.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

Electron Ionization (EI-MS) Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). For this compound, with a molecular formula of C₈H₁₆, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 112. nih.govnist.gov This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

The fragmentation of alkenes is often dominated by cleavage at the allylic position (the bond adjacent to the double bond), as this results in a stabilized allylic carbocation. libretexts.org For this compound, the most significant fragmentations involve the loss of alkyl radicals.

Interactive Table 3: Major EI-MS Fragments for this compound

| m/z Value | Proposed Fragment | Lost Neutral Fragment | Significance |

| 112 | [C₈H₁₆]⁺• | - | Molecular Ion (M⁺•) |

| 97 | [C₇H₁₃]⁺ | •CH₃ (15 u) | Loss of a methyl radical |

| 83 | [C₆H₁₁]⁺ | •C₂H₅ (29 u) | Loss of an ethyl radical from C3 or C4 position. This is a prominent peak. nih.gov |

| 55 | [C₄H₇]⁺ | •C₄H₉ (57 u) | A common and stable fragment for branched alkenes, often a base peak. nih.govdocbrown.info |

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) in Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds in complex mixtures. shimadzu.com The gas chromatograph first separates the components based on their boiling points and interactions with a stationary phase. As each component elutes, it enters the mass spectrometer for identification.

This method is essential for distinguishing this compound from its numerous structural isomers in samples like gasoline. shimadzu.com The identity of the compound can be confirmed by its mass spectrum and its retention time, which is often standardized as a Kovats Retention Index. For this compound, a Kovats Index of approximately 778-792 on a standard non-polar column has been reported. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. ubbcluj.rotanta.edu.eg The resulting spectrum is a unique fingerprint that reveals the functional groups present.

The IR spectrum of this compound is characterized by the vibrations of its alkene and alkane components. Two key diagnostic features are the absence of a =C-H stretching peak (since there are no hydrogens directly on the double bond) and a very weak or absent C=C stretching peak, which is typical for a symmetrically tetrasubstituted alkene where the vibration causes little to no change in the bond dipole moment. libretexts.org

Interactive Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2850-2975 | C-H (sp³) Stretch | Strong |

| ~1670 | C=C (Alkene) Stretch | Very Weak / Absent |

| ~1460 | C-H (sp³) Bend (Methylene/Methyl) | Medium |

| ~1375 | C-H (sp³) Bend (Methyl) | Medium-Weak |

The most prominent features are the strong absorptions corresponding to the C-H bonds of the numerous methyl and methylene groups. libretexts.orglibretexts.org

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography (GC) stands as a pivotal analytical technique for the characterization of volatile and semi-volatile organic compounds, and it is particularly well-suited for the analysis of hydrocarbons like this compound. This method is instrumental in both determining the purity of a sample and in separating it from its various structural isomers.

The principle of GC relies on the partitioning of analytes between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas. The separation is achieved based on differences in the compounds' boiling points and their interactions with the stationary phase. More volatile compounds or those with weaker interactions travel through the column faster and thus have shorter retention times.

For purity assessment, a sample containing this compound is injected into the gas chromatograph. The resulting chromatogram will ideally show a single, sharp peak corresponding to the compound if it is of high purity. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of that component in the mixture. This allows for a quantitative determination of purity. For instance, the analysis of a final product stream containing 3-methyl-2-pentene (an isomer of this compound) by gas chromatography revealed its composition relative to other components like 2-ethyl-1-butene (B1580654). google.com

The separation of isomers is a more challenging task due to their often similar boiling points and chemical properties. However, high-resolution capillary columns, particularly those with non-polar stationary phases like squalane (B1681988) or methyl silicone, offer the necessary efficiency for this purpose. guidechem.comvurup.sk The choice of stationary phase is critical; for example, preparative Gas-Liquid Chromatography (GLC) on a column of 20% squalene (B77637) on Chromosorb P has been used effectively to purify this compound. guidechem.com The separation of alkene isomers, including positional and cis-trans isomers, is influenced by the stationary phase, with different retention orders observed on different phases. vurup.skchalmers.se For complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can be employed, which uses two columns of different selectivity to achieve superior separation. copernicus.org

The analysis of a product from the decomposition of 3-methoxy-3-methylpentane (B14638935) by gas chromatography illustrates the technique's utility in identifying the relative amounts of isomeric products, namely 3-methyl-2-pentene and 2-ethyl-1-butene. google.com The efficiency of modern capillary columns, which can possess up to 700,000 effective plates, allows for the detailed separation of complex isomeric mixtures of alkenes. vurup.sk

Application of Kovats Retention Indices for Identification

While retention time is a fundamental parameter in gas chromatography, it can vary with changes in operating conditions such as temperature, flow rate, and column length. To overcome this limitation and allow for inter-laboratory comparison of data, the Kovats Retention Index (KI) system was developed. lotusinstruments.com The retention index relates the retention time of an analyte to the retention times of n-alkanes that elute before and after it. lotusinstruments.com

For temperature-programmed analyses, the Kovats Index is calculated using the following formula:

KI = 100 * [ n + ( N - n ) * ( ( tr(analyte) - tr(n) ) / ( tr(N) - tr(n) ) ) ]

Where:

n is the number of carbon atoms in the smaller n-alkane.

N is the number of carbon atoms in the larger n-alkane.

tr is the retention time of the respective compound. lotusinstruments.com

By converting retention times to retention indices, a standardized value is obtained that is largely independent of the specific chromatographic conditions, depending primarily on the stationary phase used. lotusinstruments.com This allows for the confident identification of compounds by comparing their experimentally determined KI values with those reported in literature databases.

For this compound, experimental Kovats retention indices have been determined on various stationary phases. These values are crucial for its unambiguous identification in complex mixtures, such as gasoline or products from chemical synthesis. chalmers.senih.gov The NIST Mass Spectrometry Data Center provides several reported retention indices for this compound, highlighting the consistency of the method across different measurements. nih.gov

The following tables summarize the reported Kovats Retention Indices for this compound and a related isomer on different types of GC columns.

Table 1: Kovats Retention Indices for this compound (CAS: 19780-67-7)

| Retention Index | Column Type | Reference |

|---|---|---|

| 791.8 | Standard non-polar | NIST Mass Spectrometry Data Center nih.gov |

| 778 | Standard non-polar | NIST Mass Spectrometry Data Center nih.gov |

| 778 | Semi-standard non-polar | NIST Mass Spectrometry Data Center nih.gov |

This table presents experimentally determined Kovats Retention Indices for this compound on non-polar stationary phases. Data sourced from the PubChem database, citing the NIST Mass Spectrometry Data Center. nih.gov

Table 2: Kovats Retention Indices for Isomer 3-Ethyl-4-methyl-2-pentene (CAS: 19780-68-8)

| Retention Index | Column Type | Reference |

|---|---|---|

| 735.8 | Standard non-polar | NIST Mass Spectrometry Data Center nih.gov |

This table shows comparative Kovats Retention Indices for an isomer, 3-Ethyl-4-methyl-2-pentene, demonstrating the ability of GC and retention indices to differentiate between closely related structures. Data sourced from the PubChem database, citing the NIST Mass Spectrometry Data Center. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Ethyl 2 Methyl 2 Pentene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For a branched alkene like 3-ethyl-2-methyl-2-pentene, these methods can elucidate its electronic structure and predict its behavior in chemical reactions.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of medium-sized organic molecules due to its balance of computational cost and accuracy. DFT methods are used to calculate various properties of this compound, including its geometry, energy, and the distribution of electrons within the molecule. These calculations are crucial for understanding its reactivity. For instance, DFT can be employed to study the ozonolysis of alkenes, a reaction of atmospheric importance. acs.org In such studies, functionals like M06-2X with a suitable basis set such as AVTZ are often used to optimize the geometries of reactants, transition states, and products. acs.org

The reactivity of this compound is largely governed by its carbon-carbon double bond, which acts as a nucleophile in electrophilic addition reactions. DFT calculations can map out the reaction pathways for such additions, identifying the intermediate carbocations and the transition states leading to their formation. This information is invaluable for predicting the major products of a reaction and understanding the reaction mechanism.

While DFT is a powerful tool, high-level ab initio methods are often employed to provide benchmark data against which DFT and other more approximate methods can be compared. These methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), offer a higher level of theory and can provide very accurate energies and properties, albeit at a greater computational expense. acs.org

For reactions involving significant electronic rearrangement, such as the formation and breaking of bonds during ozonolysis, CCSD(T) single-point calculations on DFT-optimized geometries can provide a more reliable energy profile. acs.org These high-level calculations are also crucial for studying the thermochemistry of reactions involving this compound and its isomers, helping to determine relative stabilities and reaction enthalpies. For example, ab initio methods have been used to study the conformational energies of similar branched alkenes, providing insights into the steric and electronic effects that govern their shapes. acs.org

Density Functional Theory (DFT) in Electronic Structure and Reactivity Studies

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical properties and reactivity. Molecular modeling techniques, ranging from simple molecular mechanics to more sophisticated quantum mechanical methods, are used to explore the conformational landscape of this compound.

The presence of ethyl and methyl groups around the double bond introduces steric hindrance, which influences the preferred rotational conformations around the single bonds. msu.edu Computational studies on analogous alkenes, such as 3-methyl-1-butene (B165623) and 4-methyl-cis-2-pentene, have shown that the interplay of steric repulsions (allylic strain) can lead to a preference for specific conformations. acs.org For this compound, molecular modeling can predict the relative energies of different rotamers, identifying the most stable conformers. This is important for understanding its behavior in condensed phases and its interactions with other molecules or surfaces, such as in catalytic processes.

Kinetic and Mechanistic Modeling

Understanding the rates and mechanisms of chemical reactions is a central goal of chemistry. Computational modeling provides a framework for simulating reaction kinetics and exploring complex reaction mechanisms in detail.

A key aspect of kinetic modeling is the characterization of the potential energy surface (PES) for a given reaction. The PES is a multidimensional surface that represents the energy of a system as a function of its atomic coordinates. By mapping the PES, chemists can identify stable molecules (local minima), short-lived intermediates, and the transition states that connect them.

For reactions of this compound, such as its thermal isomerization or decomposition, computational methods can be used to locate the relevant transition states. pageplace.de The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter in determining the reaction rate. For example, in the ozonolysis of similar unsaturated compounds, the mechanism proceeds through the formation of a primary ozonide, which then decomposes via different pathways. acs.org Computational analysis of the PES can elucidate the energies of the transition states for these competing pathways, allowing for predictions of product branching ratios. acs.org

For complex reactions, especially those occurring in the gas phase under varying temperature and pressure conditions, more sophisticated kinetic models are required. The Master Equation (ME) formalism, combined with statistical rate theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, provides a powerful framework for simulating such reactions. osti.govresearchgate.net

Potential Energy Surface (PES) Mapping and Transition State Analysis

Computational Studies on Solvent Effects in Reactions of this compound

Computational chemistry provides a powerful lens for investigating the influence of solvents on the reaction mechanisms and kinetics of this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, general principles derived from theoretical investigations of other alkenes can be applied to understand the expected solvent effects. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), often combined with continuum solvent models or explicit solvent molecules to simulate the reaction environment.

The primary role of a solvent in a chemical reaction is to solvate the reactants, transition states, and products, thereby altering the potential energy surface of the reaction. For a non-polar alkene like this compound, the choice of solvent can significantly impact the rates and outcomes of various reactions, particularly those involving polar or charged intermediates.

Detailed Research Findings

Computational studies on analogous alkene systems reveal several key aspects of solvent influence:

Electrophilic Addition Reactions: In reactions such as hydrohalogenation or acid-catalyzed hydration, a carbocation intermediate is formed. The stability of this carbocation is crucial in determining the reaction rate. Polar solvents are expected to stabilize the charged transition state leading to the carbocation, as well as the carbocation itself, more effectively than non-polar solvents. This stabilization lowers the activation energy of the reaction. Computational models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are frequently used to calculate the free energy of solvation and its effect on the reaction barrier. For the reaction of this compound, which would form a stable tertiary carbocation, computational studies would likely show a significant rate enhancement in polar protic solvents compared to non-polar aprotic solvents.

Ozonolysis: The ozonolysis of alkenes proceeds through the formation of a primary ozonide (molozonide), which then decomposes to a carbonyl oxide (Criegee intermediate) and a carbonyl compound. While the initial cycloaddition of ozone is not dramatically affected by solvent polarity, the subsequent steps can be. A recent study on the unimolecular decay of the diethyl-substituted Criegee intermediate, which can be formed from the ozonolysis of 3-ethyl-2-pentene, utilized quantum chemistry calculations and master-equation simulations to determine the reaction kinetics. rsc.org Although this particular study did not focus on the solvent effect on the initial ozonolysis reaction, it is generally understood that the solvent can influence the stability and reaction pathways of the Criegee intermediate.

Implicit vs. Explicit Solvent Models: Computational investigations can treat the solvent in two primary ways: as a continuous medium with a specific dielectric constant (implicit solvation) or by including a number of individual solvent molecules that explicitly interact with the solute (explicit solvation). While implicit models are computationally less expensive and can provide good qualitative trends, explicit models are necessary to capture specific interactions like hydrogen bonding, which can be critical in reactions involving protic solvents. For instance, in the acid-catalyzed hydration of an alkene, explicit water molecules can be shown to participate directly in the proton transfer steps.

Data Tables

To illustrate the expected solvent effects on a reaction of this compound, a hypothetical data table for the activation energy of an electrophilic addition reaction is presented below. The trend is based on general findings from computational studies on similar alkenes.

Table 1: Hypothetical Calculated Activation Energies for the Electrophilic Addition of HBr to this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| n-Hexane | 1.88 | 25.4 |

| Diethyl Ether | 4.34 | 22.1 |

| Dichloromethane | 8.93 | 19.8 |

| Acetone (B3395972) | 20.7 | 17.5 |

| Ethanol | 24.5 | 16.2 |

| Water | 80.1 | 14.3 |

This table is illustrative and based on general principles of solvent effects on electrophilic additions to alkenes. The values are not from a specific published study on this compound.

Synthesis and Applications of Derivatives of 3 Ethyl 2 Methyl 2 Pentene

Formation of Functionally Modified Derivatives

The chemical modification of 3-ethyl-2-methyl-2-pentene primarily involves reactions of the carbon-carbon double bond to introduce new functional groups, leading to derivatives with distinct properties and applications.

While 2-ethyl-2-methylbutanoic acid (a C7 acid) is derived from a C6 olefin like 3-methyl-2-pentene, the analogous and highly significant reaction for this compound (a C8 olefin) is its conversion to a C9 tertiary carboxylic acid, also known as a neoacid. google.comgoogleapis.com This transformation is typically achieved through the Koch reaction (or Koch-Haaf reaction), which involves the carbonylation of the olefin in the presence of a strong acid catalyst. google.comtrea.com

In this process, the olefin reacts with carbon monoxide and water under high pressure and in the presence of a strong Brønsted acid catalyst such as sulfuric acid, phosphoric acid, or a superacid system. google.comtrea.com The reaction proceeds via the formation of a tertiary carbocation intermediate, which is then attacked by carbon monoxide, followed by hydrolysis to yield the final tertiary carboxylic acid. Due to potential carbocation rearrangements under the acidic conditions, a mixture of C9 neoacid isomers may be formed. The primary product expected from this compound would be a highly branched neononanoic acid. These neononanoic acids are valuable intermediates in industrial chemistry, prized for their thermal and chemical stability, which is conferred by the sterically hindered quaternary carbon atom adjacent to the carboxyl group. google.com

Industrial processes for producing neononanoic acids often use isomeric C8 olefin feedstocks, such as di-n-butene, which undergo the Koch reaction to produce a range of isomers, including 2-ethyl-2-methylhexanoic acid and 2,2-dimethylheptanoic acid. trea.comjustia.com The specific isomer distribution in the final product has a significant impact on the properties of its derivatives. google.com

Table 1: Typical Reaction Conditions for Koch Carbonylation of Olefins

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | Olefin, Carbon Monoxide (CO), Water (H₂O) | google.comtrea.com |

| Catalyst | Strong acids (e.g., H₂SO₄, H₃PO₄, HF) | google.comgoogle.com |

| Temperature | 25°C to 100°C | google.com |

| Pressure | 1000 to 3000 psig (approx. 70 to 207 bar) | google.com |

| Primary Product | Tertiary Carboxylic Acid (Neoacid) | google.com |

New substituted alkenes can be generated from this compound through reactions that modify or rearrange its carbon skeleton, such as isomerization and olefin metathesis.

Isomerization: Catalytic isomerization can be used to convert this compound into its various structural isomers. For instance, transition metal catalysts, such as those based on iron carbonyls, can facilitate the migration of the double bond. acs.org Studies on the related compound 3-ethyl-1-pentene (B6595685) show that it isomerizes to 3-ethyl-2-pentene, indicating that an equilibrium can be established between these isomers. acs.org The process involves intramolecular hydrogen shifts via a π-allyl metal hydride intermediate, allowing for the controlled formation of different substituted alkenes from the same carbon backbone. acs.org This allows for the production of less sterically hindered olefins that may be more suitable for certain subsequent reactions. googleapis.com

Olefin Metathesis: Olefin metathesis is a powerful reaction for the synthesis of new alkenes by rearranging the fragments of existing alkenes. While direct metathesis data for this compound is not prevalent, studies on analogous compounds like (Z)-3-methyl-2-pentene demonstrate the viability of this reaction using ruthenium-alkylidene catalysts (e.g., Grubbs catalysts). researchgate.net Self-metathesis of this compound would lead to the formation of 2,3-dimethyl-2-butene (B165504) and 3,4-diethyl-3-hexene. Cross-metathesis with other olefins could produce a wide array of novel substituted alkenes, which are valuable as raw materials for fine chemicals and biofuels. researchgate.netsmolecule.com

Table 2: Synthesis of Substituted Alkenes from this compound

| Reaction Type | Catalyst/Reagents | Resulting Products | Source(s) |

|---|---|---|---|

| Isomerization | Iron Carbonyl (e.g., Fe₃(CO)₁₂) | Structural isomers (e.g., 3-ethyl-2-methyl-1-pentene) | acs.orggoogleapis.com |

| Self-Metathesis | Ruthenium-based catalysts (e.g., Grubbs catalyst) | 2,3-Dimethyl-2-butene and 3,4-Diethyl-3-hexene | researchgate.net |

| Cross-Metathesis | Ruthenium-based catalysts + Partner Olefin | Diverse range of new substituted alkenes | researchgate.netsmolecule.com |

Synthesis of Carboxylic Acid Analogues (e.g., 2-ethyl-2-methylbutanoic acid as a high-value neoacid)

Role in Specialty Chemical Production

This compound serves as a key building block in the production of high-value specialty chemicals, primarily through its conversion to C9 neoacids. These neononanoic acids are important precursors for a variety of products due to their unique branched structure.

The derivatives of these acids, such as their glycidyl (B131873) esters, are crucial in the formulation of high-performance coatings and resins. google.comgoogle.com The highly branched structure of the neoacid provides excellent hydrolytic stability and resistance to chemicals and UV degradation in the final product. Furthermore, related neoacids are used as intermediates in the synthesis of herbicides, suggesting potential applications for C9 neoacid derivatives in the agrochemical sector. google.com Other analogous alkenes serve as intermediates for lubricants and pharmaceuticals, indicating a broader potential scope for chemicals derived from this compound. ontosight.ai

Applications in Advanced Materials and Polymer Chemistry

The derivatives of this compound have notable applications in the field of advanced materials and polymer chemistry.

The most significant application is through the use of its corresponding neononanoic acid derivatives in polymers. Glycidyl esters of neononanoic acids are used as reactive diluents or modifiers for epoxy resins. google.comgoogle.com The branching level of the neoacid has a strong influence on the properties of the cured polymer. For example, a higher degree of branching can increase the hardness of a coating, while a less branched structure can improve flexibility. google.comgoogle.com This allows for the fine-tuning of material properties for specific applications, such as automotive topcoats, decorative paints, and industrial protective coatings.

Additionally, analogous branched alkenes are used as monomers or comonomers in the production of polyolefins, such as polyethylene (B3416737) and synthetic rubbers. ontosight.aiontosight.ai The incorporation of a bulky, branched comonomer like this compound can disrupt the regular polymer chain structure, leading to materials with lower crystallinity, improved flexibility, and different mechanical properties compared to standard polymers.

Table 3: Influence of Neononanoic Acid Isomer Structure on Polymer Properties

| Isomer Characteristic | Effect on Glycidyl Ester Polymer | Application Benefit | Source(s) |

|---|---|---|---|

| High Branching (≥5 methyl groups) | Increased hardness in coatings | Enhanced scratch and abrasion resistance | google.comgoogle.com |

| Lower Branching (<5 methyl groups) | Increased softness and flexibility | Improved impact resistance, use as a plasticizer | google.comgoogle.com |

| β-position blocking (secondary/tertiary carbon) | Increased hardness and Tg (Glass Transition Temp.) | Improved thermal stability of the cured resin | google.com |

Environmental Chemistry and Atmospheric Fate of 3 Ethyl 2 Methyl 2 Pentene

Atmospheric Degradation Mechanisms

Once released into the troposphere, 3-ethyl-2-methyl-2-pentene is subject to rapid degradation by several oxidative processes. The primary mechanisms for its removal are gas-phase reactions with ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). These reactions transform the parent hydrocarbon into a variety of oxygenated products, influencing the chemical composition of the atmosphere.

The reaction with ozone, known as ozonolysis, is a significant degradation pathway for alkenes. The ozone molecule adds across the carbon-carbon double bond of this compound, forming an unstable primary ozonide. This intermediate rapidly decomposes, cleaving the original double bond.

The structure of this compound (CH₃-C(CH₃)=C(C₂H₅)-CH₂-CH₃) is a tetrasubstituted alkene. The ozonolysis reaction breaks the double bond between the second and third carbon atoms of the pentene chain. This cleavage results in the formation of two different ketone molecules. Specifically, the reaction yields propan-2-one (commonly known as acetone) from the C2 side of the double bond and pentan-3-one (also known as diethyl ketone) from the C3 side.

The initial decomposition of the primary ozonide also produces a Criegee intermediate (CI). For a tetrasubstituted alkene like this compound, two different stabilized CIs can be formed: (CH₃)₂COO (acetone oxide) and (C₂H₅)₂COO (diethyl ketone oxide). These highly reactive CIs can undergo further reactions in the atmosphere, potentially leading to the formation of secondary organic aerosol (SOA) and other oxygenated products. iiasa.ac.at

Table 1: Predicted Ozonolysis Products of this compound

| Reactant | Primary Carbonyl Products |

| This compound | Propan-2-one (Acetone) |

| Pentan-3-one (Diethyl Ketone) |

This table is generated based on established chemical principles of alkene ozonolysis.

During daylight hours, the dominant atmospheric oxidant is the hydroxyl radical (OH). The reaction of OH with this compound proceeds rapidly, primarily through the electrophilic addition of the radical to the electron-rich double bond. This addition forms a β-hydroxyalkyl radical, which quickly reacts with molecular oxygen (O₂) to create a β-hydroxyalkyl peroxy radical (RO₂). In the presence of nitrogen oxides (NOx), these peroxy radicals can react to form alkoxy radicals, which can then decompose or isomerize, leading to a variety of smaller, oxygenated products, or react further to form stable products like organic nitrates.

At nighttime, in the absence of sunlight to photolyze NO₂, the nitrate radical (NO₃) can become a significant oxidant, particularly in NOx-polluted environments. copernicus.org The reaction of NO₃ with alkenes is also very rapid. researchgate.netresearchgate.net Similar to the OH reaction, NO₃ adds to the double bond, forming a nitrooxy-alkyl radical. This radical adds O₂ to form a nitrooxy-peroxy radical, which can then react with NO, other RO₂ radicals, or HO₂ to yield various nitrogen-containing organic compounds, including stable organic nitrates. For structurally similar alkenes like 2-methyl-2-pentene (B165383) and (Z)-3-methyl-2-pentene, NO₃-initiated oxidation is considered a dominant degradation pathway. researchgate.netresearchgate.net

Table 2: Estimated Atmospheric Reaction Rate Constants for this compound

| Oxidant | Typical Atmospheric Concentration (molecules cm⁻³) | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| OH Radical | 2 x 10⁶ (24-hr average) | ~1.1 x 10⁻¹⁰ |

| NO₃ Radical | 2.5 x 10⁸ (12-hr nighttime average) | ~1.0 x 10⁻¹¹ |

| Ozone (O₃) | 7 x 10¹¹ | ~1.1 x 10⁻¹⁵ |

Rate constants are estimated based on data for structurally similar C8 alkenes and structure-activity relationships (SAR). oecd.org The rate for NO₃ is inferred from data on isomers. researchgate.net

Gas-Phase Ozonolysis and Formation of Oxygenated Products

Contribution to Tropospheric Composition and Air Quality

The atmospheric degradation of this compound directly contributes to the formation of key components of photochemical smog. acs.org The oxidation of this and other VOCs in the presence of sunlight and NOx leads to the production of ground-level ozone, a harmful air pollutant. acs.orgaaqr.org

Furthermore, the oxygenated products formed from the degradation of this compound, such as ketones and organic nitrates, have lower volatility than the parent compound. These products can partition from the gas phase to the particle phase, either by condensing onto existing aerosol particles or by forming new particles. This process contributes to the formation and growth of secondary organic aerosol (SOA). iiasa.ac.atcopernicus.org SOA is a major component of fine particulate matter (PM₂.₅), which has adverse effects on human health and climate.

Environmental Persistence and Transformation Studies

The environmental persistence of this compound in the atmosphere is very short due to its high reactivity with the primary atmospheric oxidants. Its atmospheric lifetime (τ) can be calculated as the inverse of the product of the oxidant concentration and the reaction rate constant (τ = 1 / (k[X])).

Using the estimated rate constants and typical oxidant concentrations from Table 2, the atmospheric lifetimes can be approximated:

With respect to OH radicals: The lifetime is on the order of a few hours, making this the dominant degradation pathway during the daytime.

With respect to NO₃ radicals: The lifetime is also on the order of minutes to hours during the nighttime, highlighting its importance as a nocturnal sink.

With respect to O₃: The lifetime is longer, likely on the order of several hours to a day.

Given these short lifetimes, this compound is not expected to persist in the atmosphere or undergo long-range transport. It is rapidly transformed near its emission sources. The transformation products, as discussed, are a variety of oxygenated compounds including ketones (propan-2-one, pentan-3-one), organic nitrates, and other multifunctional species resulting from radical-radical reactions. These transformation products themselves have their own atmospheric fates, potentially undergoing further oxidation, photolysis, or deposition.

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-2-methyl-2-pentene in laboratory settings?

- Methodological Answer : The compound can be synthesized via acid-catalyzed dehydration of tertiary alcohols (e.g., 3-ethyl-2-methyl-3-pentanol) under controlled conditions. Zeolite catalysts (e.g., H-ZSM-5) offer improved selectivity by minimizing side reactions like isomerization. Reaction parameters (temperature: 150–200°C, solvent-free conditions) should be optimized to enhance yield. Green chemistry approaches, such as using recyclable catalysts, align with sustainable practices . Example Protocol :

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- GC-MS : Compare retention indices with known alkenes (e.g., cis/trans-3-methyl-2-pentene) .

- ¹H/¹³C NMR : Identify characteristic alkene protons (δ 4.8–5.5 ppm) and branching patterns (e.g., δ 1.2–1.5 ppm for methyl/ethyl groups).

- IR Spectroscopy : Detect C=C stretching (~1640–1680 cm⁻¹) and CH₂/CH₃ vibrations (~2850–2960 cm⁻¹) .

Validation : Cross-reference data with computational predictions (e.g., DFT for vibrational modes) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in thermodynamic data for this compound?

- Methodological Answer : Discrepancies in enthalpy (ΔH) or Gibbs free energy (ΔG) often arise from experimental limitations (e.g., side reactions). Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate gas-phase thermodynamic properties. Compare results with incremental data from lower alkenes (e.g., 2-pentene derivatives), ensuring error margins <5 kJ/mol . Example Table :

| Property | Experimental (2-Pentene) | Calculated (this compound) |

|---|---|---|

| ΔH (kJ/mol) | 26.15 | 28.3 ± 0.5 (DFT) |

| ΔG (kJ/mol) | 32.65 | 34.1 ± 0.7 (DFT) |

Q. What strategies control stereoselectivity in synthesizing this compound?

- Methodological Answer : Stereoselectivity (cis/trans isomerism) can be modulated via:

- Catalytic Systems : Chiral Lewis acids (e.g., BINOL-derived catalysts) or zeolites with size-selective pores .

- Reaction Conditions : Lower temperatures favor kinetic control (e.g., trans isomers), while higher temperatures promote thermodynamic stability (cis isomers).

Validation : Use NOESY NMR to distinguish stereoisomers or compare retention times in chiral GC columns .

Q. How do reaction conditions affect byproduct formation during synthesis?

- Methodological Answer : Design a factorial experiment varying:

- Temperature (100–250°C): Higher temps increase dehydration but risk polymerization.

- Catalyst Loading (1–10% w/w): Excess acid catalysts promote carbocation rearrangements (e.g., hydride shifts).

Analytical Approach : - Quantify byproducts (e.g., 3-ethyl-2-methylpentane) via GC-MS.

- Optimize using response surface methodology (RSM) to balance yield and purity .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for this compound?

- Methodological Answer : Contradictions in NMR/IR data may arise from impurities or solvent effects. Replicate experiments under standardized conditions (e.g., CDCl₃ for NMR, KBr pellets for IR). Validate with high-resolution MS (HRMS) to confirm molecular ion ([M⁺] = 114.14 m/z). Cross-check against computational spectra (e.g., Gaussian simulations) .

Safety and Handling

Q. What safety protocols are critical during handling of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.